N-(4-methoxy-2-methylphenyl)-2-(thiophen-2-yl)acetamide
Overview
Description
N-(4-methoxy-2-methylphenyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C14H15NO2S and its molecular weight is 261.34 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-methoxy-2-methylphenyl)-2-(2-thienyl)acetamide is 261.08234989 g/mol and the complexity rating of the compound is 285. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
A study by Coleman et al. (2000) delves into the metabolism of chloroacetamide herbicides, highlighting their carcinogenic properties in rats and the metabolic pathways involving complex activation leading to DNA-reactive compounds. This research underscores the significance of understanding the metabolic pathways of similar compounds, which could provide insights into the safety and environmental impact of related chemicals including "N-(4-methoxy-2-methylphenyl)-2-(2-thienyl)acetamide" (Coleman, Linderman, Hodgson, & Rose, 2000).
Green Synthesis of Azo Disperse Dyes
Zhang Qun-feng (2008) reports on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, a precursor in producing azo disperse dyes. The study presents an environmentally friendly approach to synthesizing acetamide derivatives, which could potentially be applied to synthesize "N-(4-methoxy-2-methylphenyl)-2-(2-thienyl)acetamide" in a more sustainable manner (Zhang, 2008).
Chemoselective Acetylation for Antimalarial Drugs
Magadum and Yadav (2018) explore the chemoselective acetylation of 2-aminophenol using immobilized lipase, targeting the synthesis of intermediates for natural antimalarial drugs. This methodological approach could offer a novel pathway for synthesizing related acetamide compounds, emphasizing the importance of selective acetylation in pharmaceutical applications (Magadum & Yadav, 2018).
Synthesis of Protein Tyrosine Phosphatase Inhibitors
Saxena et al. (2009) investigated 2-(4-methoxyphenyl)ethyl] acetamide derivatives for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), revealing potential applications in treating diabetes. This study underscores the therapeutic potential of acetamide derivatives in developing treatments for chronic conditions, suggesting a broader pharmaceutical relevance for compounds like "N-(4-methoxy-2-methylphenyl)-2-(2-thienyl)acetamide" (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).
Properties
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-2-thiophen-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-10-8-11(17-2)5-6-13(10)15-14(16)9-12-4-3-7-18-12/h3-8H,9H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJTUHYMEQGHGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)CC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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